molecular formula C15H15FN4O3S B257859 N-(4-fluorophenyl)-4,4-dimethyl-3,8-dioxo-1-sulfanyl-3,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide

N-(4-fluorophenyl)-4,4-dimethyl-3,8-dioxo-1-sulfanyl-3,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide

Cat. No. B257859
M. Wt: 350.4 g/mol
InChI Key: YERIAVXDTGDSJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-fluorophenyl)-4,4-dimethyl-3,8-dioxo-1-sulfanyl-3,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide, commonly known as FP1, is a synthetic compound that has been studied for its potential applications in scientific research. This molecule belongs to the class of pyrazolo[1,2-a][1,2,4]triazine derivatives and has been shown to exhibit interesting biochemical and physiological effects in various studies.

Mechanism of Action

The mechanism of action of FP1 is not fully understood, but several studies have suggested that it may act by binding to the active site of the target enzyme and inhibiting its activity. The binding of FP1 to the enzyme may involve the formation of hydrogen bonds and other interactions with the amino acid residues in the active site. The exact mode of binding and the specificity of FP1 for different enzymes are still being investigated.
Biochemical and Physiological Effects:
FP1 has been shown to exhibit interesting biochemical and physiological effects in various studies. For example, it has been shown to exhibit antioxidant activity, which may be linked to its ability to scavenge free radicals and prevent oxidative damage to cells and tissues. FP1 has also been shown to exhibit anti-inflammatory activity, which may be linked to its ability to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory mediators.

Advantages and Limitations for Lab Experiments

FP1 has several advantages for use in lab experiments. For example, it is a small molecule that can be easily synthesized and purified, and it has been shown to exhibit interesting biochemical and physiological effects. However, there are also some limitations to its use, including its potential toxicity and the need for further studies to fully understand its mechanism of action and specificity for different enzymes.

Future Directions

There are several future directions for the study of FP1. One potential direction is the development of new drugs based on the structure of FP1, targeting different biological pathways and diseases. Another direction is the investigation of the mechanism of action of FP1 and its specificity for different enzymes. Further studies may also be needed to fully understand the potential toxicity and side effects of FP1 and to optimize its synthesis and purification methods for use in lab experiments.

Synthesis Methods

The synthesis of FP1 involves several steps, starting with the reaction of 4-fluoroaniline with 2,4-pentanedione to form a chalcone intermediate. This intermediate is then reacted with thiosemicarbazide to form a pyrazolone derivative, which is further reacted with dimethylformamide dimethyl acetal to form the final product, FP1. The synthesis of FP1 has been reported in several studies, and the yield and purity of the final product can vary depending on the reaction conditions and the quality of the starting materials.

Scientific Research Applications

FP1 has been studied for its potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. Several studies have investigated the potential of FP1 as a lead compound for the development of new drugs targeting different biological pathways. For example, FP1 has been shown to exhibit inhibitory activity against various enzymes, including acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. These enzymes are involved in various physiological processes, and their inhibition has been linked to the treatment of various diseases, such as Alzheimer's disease, glaucoma, and cancer.

properties

Product Name

N-(4-fluorophenyl)-4,4-dimethyl-3,8-dioxo-1-sulfanyl-3,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide

Molecular Formula

C15H15FN4O3S

Molecular Weight

350.4 g/mol

IUPAC Name

N-(4-fluorophenyl)-4,4-dimethyl-3,8-dioxo-1-sulfanylidene-6,7-dihydropyrazolo[1,2-a][1,2,4]triazine-6-carboxamide

InChI

InChI=1S/C15H15FN4O3S/c1-15(2)13(23)18-14(24)19-11(21)7-10(20(15)19)12(22)17-9-5-3-8(16)4-6-9/h3-6,10H,7H2,1-2H3,(H,17,22)(H,18,23,24)

InChI Key

YERIAVXDTGDSJD-UHFFFAOYSA-N

SMILES

CC1(C(=O)NC(=S)N2N1C(CC2=O)C(=O)NC3=CC=C(C=C3)F)C

Canonical SMILES

CC1(C(=O)NC(=S)N2N1C(CC2=O)C(=O)NC3=CC=C(C=C3)F)C

Origin of Product

United States

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